molecular formula C11H21N3O3S B2810281 N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448058-44-3

N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2810281
CAS RN: 1448058-44-3
M. Wt: 275.37
InChI Key: MLYMAJBRPPBFBQ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide, also known as HSAF, is a natural product that has been isolated from a soil bacterium. It has been found to have various biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide is not fully understood. However, it has been proposed that N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide targets the cell membrane of fungi and bacteria. It has been shown to disrupt the cell membrane and cause leakage of intracellular contents, leading to cell death. N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane. N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has also been found to induce apoptosis in cancer cells by activating caspases. In addition, N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has been shown to have anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has several advantages for lab experiments. It is a natural product that is relatively easy to synthesize. It has potent biological activities and can be used as a positive control in various assays. However, there are also limitations to using N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide in lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, the biological activities of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide may vary depending on the source of the crude extract.

Future Directions

There are several future directions for the study of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide. One direction is to investigate the mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide in more detail. Another direction is to explore the potential of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide as a therapeutic agent for various diseases, including fungal infections, bacterial infections, and cancer. Furthermore, the synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide can be optimized to increase yield and reduce cost. Finally, the biological activities of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide can be further explored to identify new applications for this natural product.

Synthesis Methods

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex process that involves several steps. The first step is the fermentation of the soil bacterium, Lysobacter enzymogenes. The fermentation process produces a crude extract that contains N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide. The crude extract is then purified using various chromatography techniques to obtain pure N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has been extensively studied for its biological activities. It has been found to have potent antifungal activity against various plant pathogenic fungi. N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has also been shown to have antibacterial activity against several Gram-positive bacteria. In addition, N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide has been found to have anticancer properties and has been shown to inhibit the growth of several cancer cell lines.

properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-11(2,3)9(15)5-6-13-18(16,17)10-7-14(4)8-12-10/h7-9,13,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYMAJBRPPBFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C1=CN(C=N1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4,4-dimethylpentyl)-1-methyl-1H-imidazole-4-sulfonamide

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